1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound with diverse applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, which is further substituted with a piperidin-1-yl moiety linked to a 6-methylpyridin-2-yl-oxy group. The intricate structure of this molecule lends it unique chemical properties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be synthesized through multi-step organic synthesis pathways. A typical synthesis route involves the following steps:
Step 1: : Preparation of 6-methylpyridin-2-yl-oxy intermediate through the reaction of 6-methylpyridine with an appropriate oxidizing agent.
Step 2: : Formation of the piperidin-1-yl-oxoethyl intermediate by reacting the above intermediate with a piperidine derivative.
Step 3: : Coupling of the piperidin-1-yl-oxoethyl intermediate with pyrrolidine-2,5-dione using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: : Large-scale production of this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis techniques might be employed to scale up production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can participate in several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can potentially convert carbonyl groups into alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield compounds with additional ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions typically yield derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
This compound has wide-ranging applications across various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : Its derivatives might be used as biological probes or as starting materials for the development of bioactive compounds.
Medicine: : Potential use in drug discovery and development, particularly in designing molecules with therapeutic properties.
Industry: : Could be utilized in the development of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids that it binds to or modifies.
Pathways Involved: : It might influence various biochemical pathways by acting as an inhibitor, activator, or modulator of target proteins.
Comparison with Similar Compounds
Comparing this compound with similar ones highlights its unique features:
Similar Compounds
1-(2-(4-Piperidyl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-Oxoethyl)pyrrolidine-2,5-dione
1-(2-(4-((6-Methylpyridin-2-yl)amino)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness
The presence of a 6-methylpyridin-2-yl-oxy substituent provides unique steric and electronic properties.
Different substitution patterns on the piperidinyl and pyrrolidine rings can lead to varying biological activities and chemical reactivity, making this compound distinct from its analogs.
In essence, 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to its complex structure and versatile applications.
Properties
IUPAC Name |
1-[2-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-3-2-4-14(18-12)24-13-7-9-19(10-8-13)17(23)11-20-15(21)5-6-16(20)22/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRISQOSKQKKSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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